molecular formula C9H15ClO2 B1358942 8-Chloro-8-nonenoic acid CAS No. 731773-30-1

8-Chloro-8-nonenoic acid

Cat. No.: B1358942
CAS No.: 731773-30-1
M. Wt: 190.67 g/mol
InChI Key: MCKURDXPLDUVNU-UHFFFAOYSA-N
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Description

8-Chloro-8-nonenoic acid is a chemical compound with the linear formula C9H15ClO2 . It has a molecular weight of 190.67 .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 27 atoms; 15 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • 8-Chloro-8-nonenoic acid serves as an intermediate in the synthesis of potent pharmaceutical agents. For instance, it is used in the efficient synthesis of (E)-9-Chloro-4-methyl-8-oxo-4-nonenoic acid, a critical component in antigestational agents (Takayanagi, Shirasaka, & Morita, 1991).

  • Its derivatives have been studied for their role in selective hydrogenation processes. The addition of water in the hydrogenation of 3,8-nonadienoic acid to 8-nonenoic acid illustrates the influence of 8-nonenoic acid derivatives in regioselective chemical reactions (Okano, Kaji, Isotani, & Kiji, 1992).

Applications in Spectroscopy and Material Sciences

  • Compounds related to this compound, like 5-chloro-8-hydroxy quinoline, are involved in the synthesis of novel azo dyes, indicating their potential application in materials science and spectroscopic studies (Mirsadeghi, Moradi Rufchahi, & Zarrabi, 2022).

  • Additionally, these compounds are used in the synthesis of cyclic sulphonated prostaglandin analogues and other complex organic molecules, further underscoring their versatility in organic synthesis and pharmaceutical applications (Jones & Lumbard, 1983).

Environmental and Analytical Chemistry

  • In environmental chemistry, related compounds like 8-hydroxy quinoline have been used in the preconcentration of copper ions, demonstrating the relevance of such compounds in analytical and environmental applications (Farajzadeh, Bahram, Zorita, & Ghorbani Mehr, 2009).

  • Studies involving 8-quinolinols substituted with chloro groups, which are structurally related to this compound, have revealed insights into thermal fragmentation processes. This knowledge is useful in understanding the behavior of similar compounds under high-temperature conditions (Sutter & Weis, 1986).

Biochemical Analysis

Biochemical Properties

8-Chloro-8-nonenoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as fatty acid synthase, which is involved in the elongation of fatty acid chains. The interaction between this compound and fatty acid synthase is crucial for the synthesis of longer-chain fatty acids, which are essential for various cellular functions . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in lipid metabolism. By modulating the activity of enzymes and proteins associated with these pathways, this compound can alter gene expression and cellular metabolism . This compound may also impact cell proliferation and differentiation, making it a valuable tool for studying cellular responses to fatty acid derivatives.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell signaling, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced lipid metabolism and improved cellular function . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and impaired organ function. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are crucial for the synthesis and elongation of fatty acids . These interactions can influence metabolic flux and alter the levels of metabolites within the cell. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical properties and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.

Properties

IUPAC Name

8-chloronon-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKURDXPLDUVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641251
Record name 8-Chloronon-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-30-1
Record name 8-Chloro-8-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloronon-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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